molecular formula C17H22N6O3S B10949515 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B10949515
M. Wt: 390.5 g/mol
InChI Key: LWTKWIXOELFQPJ-UHFFFAOYSA-N
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Description

2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with nitro and methyl groups, making it a subject of interest in the synthesis of high-energy materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones. The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

Major products formed from these reactions include nitroso derivatives, amines, and substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a nitro-substituted pyrazole ring with a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H22N6O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-(2,5-dimethylphenyl)thiourea

InChI

InChI=1S/C17H22N6O3S/c1-9-6-7-10(2)14(8-9)18-17(27)20-19-16(24)13(5)22-12(4)15(23(25)26)11(3)21-22/h6-8,13H,1-5H3,(H,19,24)(H2,18,20,27)

InChI Key

LWTKWIXOELFQPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C(C)N2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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